N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide
Description
N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide is a complex spirocyclic compound. Spirocyclic compounds are characterized by their unique structure, where two rings are connected through a single atom. This particular compound features a spiro connection between a dihydrochromene and a cyclopentane ring, along with an epoxyisoindole moiety. These structures are of significant interest in medicinal chemistry due to their three-dimensional shape and potential biological activities .
Properties
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(24-12-15-16(13-24)19-8-7-18(15)26-19)23-17-11-22(9-3-4-10-22)27-20-6-2-1-5-14(17)20/h1-2,5-8,15-19H,3-4,9-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRGRCHXQFEQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=CC=CC=C3O2)NC(=O)N4CC5C(C4)C6C=CC5O6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide involves several steps. One common method is the cycloaddition reaction, where donor-acceptor cyclopropanes react with α,β-unsaturated enamides in the presence of a base like NaOH. This reaction is chemo- and diastereo-selective, providing high yields of the desired spirocyclic product . Industrial production methods often involve similar cycloaddition reactions but are optimized for large-scale synthesis, ensuring high efficiency and purity of the final product.
Chemical Reactions Analysis
N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer and antimicrobial activities. Its unique spirocyclic structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide include other spirocyclic oxindoles and spiroindolines. These compounds share the spirocyclic motif but differ in their specific ring structures and functional groups. The uniqueness of N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide lies in its combination of a dihydrochromene and cyclopentane ring with an epoxyisoindole moiety, providing distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
